molecular formula C10H18O B106795 (S)-(-)-Citronellal CAS No. 5949-05-3

(S)-(-)-Citronellal

Cat. No. B106795
CAS RN: 5949-05-3
M. Wt: 154.25 g/mol
InChI Key: NEHNMFOYXAPHSD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Citronellal, also known as lemonyl alcohol or 3,7-dimethyloct-6-en-1-ol, is an organic compound of the terpene family. It is a colorless liquid with a strong citrus odor and is used in the production of perfumes, cosmetics, food, and pharmaceuticals. Citronellal is found in a variety of essential oils, including citronella, lemongrass, and verbena. It is also found in small amounts in some fruits, such as oranges and lemons. This compound has a variety of applications, including use as a mosquito repellent and as a flavor and fragrance additive.

Scientific Research Applications

  • Antinociceptive Effects : Research has demonstrated the antinociceptive properties of (S)-(-)-citronellal. Studies indicate that it can reduce nociceptive behavior and has potential as a central analgesic. This effect was observed in various experimental models, indicating its potential for pain relief applications (Melo et al., 2010); (Quintans-Júnior et al., 2011).

  • Phytochemistry and Pharmacological Activities : (S)-(-)-citronellal, found in Cymbopogon species, contributes to the plant's use in phytotherapy. It has shown various pharmacological effects, such as antibacterial, anti-inflammatory, and potential anti-cancer properties. This makes it valuable in both pharmaceuticals and cosmetics (Tibenda et al., 2022).

  • Agronomic Traits and Essential Oil Quality : Studies have investigated the impact of various cultivation practices on the essential oil yield and quality of (S)-(-)-citronellal. Factors like gamma radiation, EMS treatment, and harvesting times significantly influence the oil's composition and yield, which is crucial for its commercial application (Munda et al., 2022); (Kakaraparthi et al., 2014).

  • Molluscicidal and Larvicidal Activities : The essential oil containing (S)-(-)-citronellal has shown effectiveness as a molluscicide and larvicide, suggesting its potential for controlling agricultural pests and disease vectors (Rodrigues et al., 2013).

  • Quality Control in Industry : In industrial applications, ensuring the quality and purity of (S)-(-)-citronellal is crucial. Techniques like Near Infrared Spectroscopy have been employed for rapid and accurate assessment of its purity, particularly important in the perfumery and cosmetics industries (Meilina et al., 2013).

  • Interactions with Cellular Mechanisms : Research has also explored the molecular interactions of (S)-(-)-citronellal with cellular mechanisms. It has shown potential effects on cell signaling pathways, particularly in the context of cancer cell proliferation and progression (Maßberg et al., 2015).

  • Antifungal Activity : Citronella oil, containing (S)-(-)-citronellal, has been found to have significant antifungal activity against several fungal species, indicating its potential use in managing fungal infections and in agriculture (Nakahara et al., 2013).

properties

IUPAC Name

(3S)-3,7-dimethyloct-6-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHNMFOYXAPHSD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044476
Record name (S)-(-)-Citronellal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Citronellal

CAS RN

5949-05-3
Record name (S)-Citronellal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5949-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Octenal, 3,7-dimethyl-, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octenal, 3,7-dimethyl-, (3S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (S)-(-)-Citronellal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,7-dimethyloct-6-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.
[Compound]
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
respective solvent
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

geraniol and nerol: -
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prior to the biotransformation, 0.5 ml of permeabilized cells were vortexed with 0.15 ml toluene in 2 ml screw capped glass vials and incubated for 10 min at room temperature. The other components were then added to give 1 ml of aqueous phase with the same composition as the aqueous/NADPH system, with only citral and isopropanol omitted. The reaction was started by addition of 0.05 ml of 0.4 M citral in toluene and the vials were turned vertically on a wheel at 30° C. After 3 h the complete sample was extracted with 0.4 ml freshly prepared solution of 0.15% [v/v] 1-octanol (internal GC standard) in chloroform. After centrifugation 0.4 ml of the lower organic phase (toluene/chloroform mixture) was removed for GC analysis. Strains that formed citronellal were compared in a toluene and a methyl tertiary-butylether (MTBE) two-phase system as detailed below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The complexes derived from Rh4 (CO)12 or Rh6 (CO)16 and from 1,2-bis-(diarylphosphinomethyl)-cyclobutanes are very particularly suitable for the asymmetric hydrogenation of neral and geranial to give enantiomers of citronellal, because they simultaneously provide a high hydrogenation rate, a good selectivity with respect to citronellal and a good optical purity.
[Compound]
Name
1,2-bis-(diarylphosphinomethyl)-cyclobutanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

200 ml of an agar plate medium (pH 6.0) composed of 5 g of peptone, 3 g of malt extract, 1 g of magnesium sulfate, 40 g of glucose, 20 g of agar and 1 liter of distilled water was poured into a Petri dish made of glass and having a diameter of 21 cm. Using Conradi's rod, this agar medium was inoculated with 2 ml of a one-day culture of Hansenula saturnus IFO 0809. After the microorganism was grown overnight in standing culture, 70 ml of a 2% citronellal solution in decane was placed over the agar medium and a fermentation-transformation test was carried out in shaking culture for 5 days. As a result of gas chromatographic analysis of the decane layer, the microbial esterification reaction of citronellol formed by microbial reduction of citronellal with acetic acid formed by acetic acid fermentation was observed, and an accumulation of citronellyl acetate in the decane layer was recognized from one day after the start of the reaction. In consequence of the fermentation-transformation test carried out for 5 days, the accumulation concentration of citronellyl acetate in the decane layer reached 19 g/l.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Citronellal
Reactant of Route 2
(S)-(-)-Citronellal
Reactant of Route 3
(S)-(-)-Citronellal
Reactant of Route 4
(S)-(-)-Citronellal
Reactant of Route 5
(S)-(-)-Citronellal
Reactant of Route 6
(S)-(-)-Citronellal

Citations

For This Compound
892
Citations
EJ Lenardao, GV Botteselle, F de Azambuja, G Perin… - Tetrahedron, 2007 - Elsevier
Citronellal (3, 7-dimethyl-6-octenal, 1, Fig. 1) is a monoterpene, predominantly formed by the secondary metabolism of plants. It is typically isolated as a non-racemic mixture of its R and …
Number of citations: 175 www.sciencedirect.com
D Ribeaucourt, GT Hofler, M Yemloul, B Bissaro… - ACS …, 2022 - ACS Publications
Biocatalytic pathways for the synthesis of (−)-menthol, the most sold flavor worldwide, are highly sought-after. To access the key intermediate (R)-citronellal used in current major …
Number of citations: 18 pubs.acs.org
A Goel, D Verma - Tetrahedron Letters, 2009 - Elsevier
… The synthesis of terpenylarenes 3a–f was achieved by stirring a mixture of corresponding 2H-pyran-2-ones 1, S-citronellal 2 and powdered KOH in DMF for 4–6 h at room temperature (…
Number of citations: 1 www.sciencedirect.com
V Nardini, V Palaretti, LG Dias, GVJ da Silva - Molecules, 2019 - mdpi.com
A chiral derivatizing agent (CDA) with the aldehyde function has been widely used in discriminating chiral amines because of the easy formation of imines under mild conditions. There …
Number of citations: 3 www.mdpi.com
H Cheng, X Meng, R Liu, Y Hao, Y Yu, S Cai… - Green Chemistry, 2009 - pubs.rsc.org
A clean process has been developed for the synthesis of p-menthane-3,8-diols from cyclization of citronellal in CO2–H2O medium without any additives. With the addition of CO2, the …
Number of citations: 38 pubs.rsc.org
SA Bastian, SC Hammer, N Kreß, BM Nestl… - …, 2017 - Wiley Online Library
The squalene hopene cyclase from Alicyclobacillus acidocaldarius (AacSHC) is a highly efficient enzyme catalyst for stereoselective Brønsted acid catalysis. We engineered AacSHC to …
RG Gouveia, NR Oliveira, FP Andrade-Júnior… - Brazilian Journal of …, 2023 - SciELO Brasil
Onychomycosis is the most common disease affecting the nail unit and accounts for at least 50% of all nail diseases. In addition, Candida albicans is responsible for approximately 70% …
Number of citations: 1 www.scielo.br
V Nardini, V Palaretti, GVJ da Silva - Microchemical Journal, 2017 - Elsevier
… acyclic terpenes displaying an aldehyde function like S-citronellal have not been used in this … amines by 1 H and 13 C NMR using S-citronellal as CDA. This analytical method proved to …
Number of citations: 7 www.sciencedirect.com
C Chapuis, M Barthe… - Helvetica Chimica …, 2001 - Wiley Online Library
For the asymmetric isomerization of geranyl‐ or neryldiethylamine ((E)‐ or (Z)‐1, resp.) and allyl alcohols geraniol or nerol ((E)‐ or (Z)‐2, resp.) to citronellal (4) in the presence of a [Rh I …
Number of citations: 97 onlinelibrary.wiley.com
E Cahyono, HD Pranowo, M Muchalal… - Malaysian Journal of …, 2013 - mjfas.utm.my
Citronellal 97, 3% has been isolated from Java citronella oil (Cymbopogon winterianus) from Yogyakarta Indonesia by fractional distillation under reduced pressure (5 cmHg, 110-120 o …
Number of citations: 11 mjfas.utm.my

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.